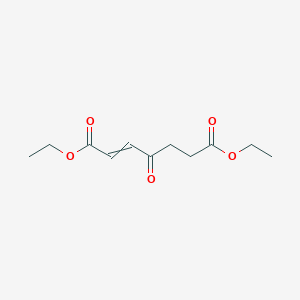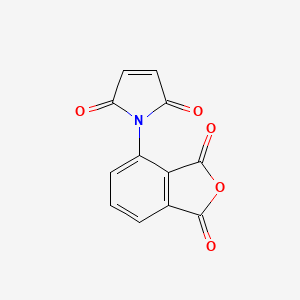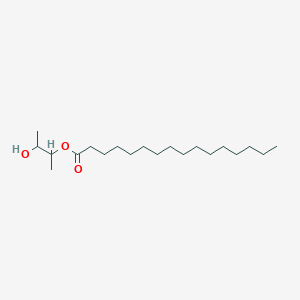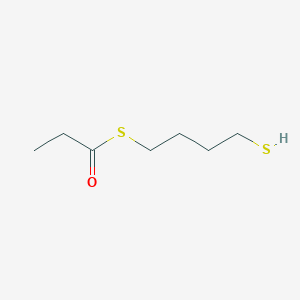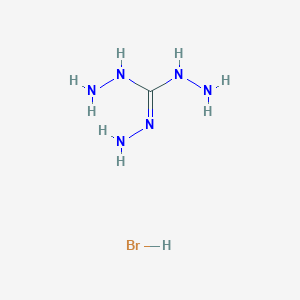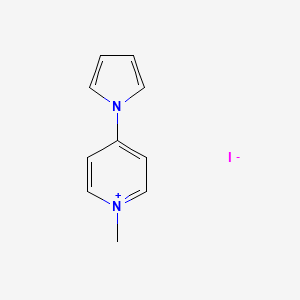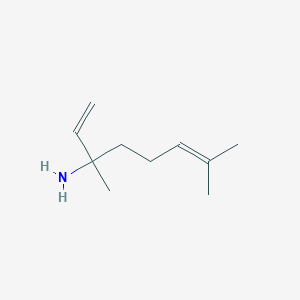
Cyano(cyclohexylidene)methyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyano(cyclohexylidene)methyl acetate is an organic compound characterized by the presence of a cyano group, a cyclohexylidene moiety, and a methyl acetate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of Cyano(cyclohexylidene)methyl acetate typically involves the reaction of cyclohexanone with cyanoacetic acid in the presence of a base, followed by esterification with methanol. The reaction conditions often include:
Base: Sodium hydroxide or potassium carbonate
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux conditions
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Continuous mixing: of reactants
Controlled temperature: and pressure conditions
Efficient separation: and purification techniques, such as distillation or crystallization
Análisis De Reacciones Químicas
Types of Reactions
Cyano(cyclohexylidene)methyl acetate undergoes various chemical reactions, including:
Oxidation: The cyano group can be oxidized to a carboxylic acid.
Reduction: The cyano group can be reduced to an amine.
Substitution: The acetate group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogenation with a palladium catalyst.
Substitution: Sodium methoxide or other strong nucleophiles in an aprotic solvent.
Major Products
Oxidation: Cyano(cyclohexylidene)carboxylic acid
Reduction: Cyano(cyclohexylidene)methylamine
Substitution: Various substituted esters depending on the nucleophile used
Aplicaciones Científicas De Investigación
Cyano(cyclohexylidene)methyl acetate has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a precursor to bioactive compounds.
Material Science: Utilized in the development of novel polymers and materials with unique properties.
Mecanismo De Acción
The mechanism by which Cyano(cyclohexylidene)methyl acetate exerts its effects involves:
Molecular Targets: The cyano group can interact with various enzymes and receptors.
Pathways: The compound can participate in nucleophilic addition and substitution reactions, influencing biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- Cyanoacetyl chloride
- Cyanoacetic acid
- Methyl cyanoacetate
Propiedades
Número CAS |
58901-88-5 |
|---|---|
Fórmula molecular |
C10H13NO2 |
Peso molecular |
179.22 g/mol |
Nombre IUPAC |
[cyano(cyclohexylidene)methyl] acetate |
InChI |
InChI=1S/C10H13NO2/c1-8(12)13-10(7-11)9-5-3-2-4-6-9/h2-6H2,1H3 |
Clave InChI |
VVNHWEWNYRJSMW-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC(=C1CCCCC1)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


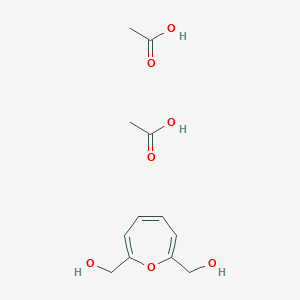

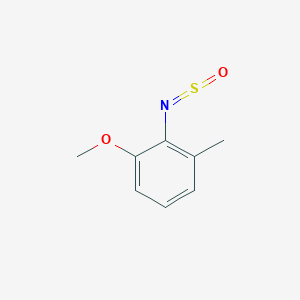
![[(4S,5R)-2,2,5-trimethyl-1,3-dioxolan-4-yl]methanol](/img/structure/B14617156.png)

